10-methyl-7H-benzo[de]anthracen-7-one
Description
10-Methyl-7H-benzo[de]anthracen-7-one is a methyl-substituted derivative of benzanthrone (7H-benzo[de]anthracen-7-one), a polycyclic aromatic ketone with the molecular formula C₁₇H₁₀O (parent structure) . The parent benzanthrone is characterized by a fused pentacyclic aromatic system with a carbonyl group at position 5.
Properties
Molecular Formula |
C18H12O |
|---|---|
Molecular Weight |
244.3 g/mol |
IUPAC Name |
10-methylbenzo[a]phenalen-7-one |
InChI |
InChI=1S/C18H12O/c1-11-8-9-14-16(10-11)13-6-2-4-12-5-3-7-15(17(12)13)18(14)19/h2-10H,1H3 |
InChI Key |
YVAKKJSIBQTQMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=CC=CC4=C3C2=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-methyl-7H-benzo[de]anthracen-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of methyl-substituted aromatic compounds, followed by cyclization and oxidation steps. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 10-methyl-7H-benzo[de]anthracen-7-one may involve large-scale Friedel-Crafts reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the cyclization and oxidation steps.
Chemical Reactions Analysis
Types of Reactions
10-Methyl-7H-benzo[de]anthracen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of benzoquinones and other oxygenated derivatives.
Reduction: Formation of alcohols and other reduced forms.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
10-Methyl-7H-benzo[de]anthracen-7-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10-methyl-7H-benzo[de]anthracen-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress, DNA damage, and modulation of signaling pathways.
Comparison with Similar Compounds
Key Properties of Benzanthrone Derivatives:
- Molecular weight : 230.26 g/mol (parent) .
- Applications : Fluorescent dyes, environmental pollutants, sensors, and biomedical imaging agents .
- Synthesis: Common methods include palladium-catalyzed cyclizations, Sonogashira coupling, and nucleophilic substitutions .
Substituted Benzanthrones
(a) 3-(Phenylethynyl)-7H-Benzo[de]anthracen-7-one
- Synthesis: Prepared via Sonogashira coupling (PdCl₂/PPh₃/CuI catalyst) .
- Photophysical Properties: Solvent λabs (nm) λem (nm) Quantum Yield (%) Stokes Shift (nm) Ethanol 445 554 68 109 Toluene 442 550 65 108 Exhibits strong solvatochromism and high fluorescence quantum yields due to extended π-conjugation .
(b) 3-Amino and Heterocyclic Derivatives
- Examples: 3-[N-(4-Methoxybenzyl)amino]-7H-benzo[de]anthracen-7-one: Synthesized via condensation and borohydride reduction, showing emission at 500–660 nm with Stokes shifts up to 150 nm . 3-Morpholino-9-nitro-7H-benzo[de]anthracen-7-one: Red-emitting compound (λem ~600 nm) with applications in bioimaging .
- Key Differences: Amino substituents enhance electron-donating effects, leading to redshifted emission compared to alkyl/alkynyl groups .
(c) Halogenated Derivatives
- Examples :
- Impact : Halogens increase molecular weight and polarity, reducing solubility but enhancing receptor binding .
Structural Analogs with Modified Frameworks
(a) Dibenz[a,kl]anthracen-7-one
- Comparison: Isoelectronic to boron-doped benzanthrones (e.g., 2-BMes). Both exhibit non-planar distortions (C19–C20–C9–C8 angle: 33.4° in dibenz[a,kl]anthracen-7-one) .
- Photophysics : Boron doping redshifts absorption/emission by ~50 nm compared to the parent benzanthrone .
(b) Phosphorus-Containing PAHs
- Example: Triphenylphosphine (CAS 603-35-0) with non-fused rings.
- Contrast : Lacks the fused aromatic system of benzanthrones, resulting in weaker fluorescence and reduced environmental persistence .
Methyl-Substituted Derivatives
- 10-Methyl-7H-Benzo[de]anthracen-7-one :
- Comparison with Other Methyl Derivatives :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
